Lana-DNA-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

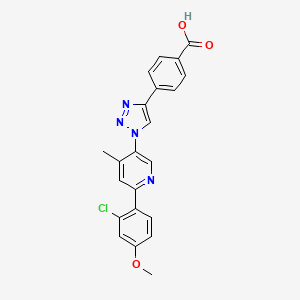

Molecular Formula |

C22H17ClN4O3 |

|---|---|

Molecular Weight |

420.8 g/mol |

IUPAC Name |

4-[1-[6-(2-chloro-4-methoxyphenyl)-4-methyl-3-pyridinyl]triazol-4-yl]benzoic acid |

InChI |

InChI=1S/C22H17ClN4O3/c1-13-9-19(17-8-7-16(30-2)10-18(17)23)24-11-21(13)27-12-20(25-26-27)14-3-5-15(6-4-14)22(28)29/h3-12H,1-2H3,(H,28,29) |

InChI Key |

JSICOBMOPDIIEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1N2C=C(N=N2)C3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Small Molecule Inhibitors of KSHV Latency Targeting the LANA-DNA Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development and characterization of small molecule inhibitors targeting the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and the viral DNA. Disruption of this interaction is a promising therapeutic strategy to inhibit KSHV latent replication and, consequently, the persistence of the virus in infected cells. While the specific designation "Lana-DNA-IN-2" is not found in the public domain, this guide will focus on well-characterized inhibitors from recent literature, such as "Inhibitor I" and its potent derivative, "compound 20," as exemplars of this class of antiviral agents.[1][2][3][4]

Introduction: KSHV Latency and the Central Role of LANA

Kaposi's Sarcoma-Associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's Sarcoma, Primary Effusion Lymphoma (PEL), and a subset of Multicentric Castleman's Disease. A hallmark of KSHV infection is its ability to establish a lifelong latent state within the host's cells. During latency, the viral genome persists as a circular extrachromosomal DNA, or episome, in the nucleus.[5][6] The expression of viral genes is highly restricted to a few key proteins that are crucial for the maintenance of the viral genome, evasion of the host immune system, and survival of the infected cell.[7]

The Latency-Associated Nuclear Antigen (LANA) is a multifunctional protein that is constitutively expressed during latency and is essential for the persistence of the KSHV episome.[5][8] LANA performs two critical functions to ensure the stable inheritance of the viral genome during cell division:

-

Episome Replication: LANA recruits the host cell's DNA replication machinery to the viral terminal repeats (TRs), which function as the origin of latent replication.[3][6]

-

Episome Tethering: LANA physically links the KSHV episome to the host cell's chromosomes during mitosis. This is achieved through the N-terminal domain of LANA binding to histones H2A and H2B on the host chromatin, while the C-terminal domain binds to specific sequences within the viral TRs.[3][6][9] This tethering mechanism ensures that the viral episomes are efficiently segregated into daughter cells.[5][6]

Given its indispensable role in maintaining viral latency, LANA represents a prime target for the development of specific anti-KSHV therapies.[8][10] Small molecule inhibitors that disrupt the interaction between LANA's C-terminal DNA-binding domain (DBD) and the viral TRs are being investigated as a means to eliminate the virus from latently infected cells.[1][2][3][10]

Quantitative Data for Representative LANA-DNA Interaction Inhibitors

Recent studies have identified and optimized a series of small molecule inhibitors that target the LANA-DNA interaction. The following tables summarize the quantitative data for a first-generation inhibitor ("Inhibitor I") and its more potent derivatives, including "compound 20".[1][3]

Table 1: Binding Affinity and Functional Inhibition of LANA-DNA Interaction [1][3]

| Compound | Method | Target | KD (μM) | Inhibition @ 250 μM (%) | IC50 (μM) |

| Inhibitor I | MST | LANA DBD | 23 | >50 | - |

| Compound 9 | MST | LANA DBD | 12 | 70 | - |

| Compound 11 | MST | LANA DBD | 14 | 69 | - |

| Compound 14 | MST | LANA DBD | 15 | 68 | - |

| Compound 19 | MST | LANA DBD | 11 | 72 | - |

| Compound 20 | MST | LANA DBD | 10 | 75 | 33.2 ± 3.6 |

| Compound 21 | MST | LANA DBD | 13 | 71 | - |

| Compound 27 | MST | LANA DBD | 16 | 65 | - |

KD: Dissociation constant, a measure of binding affinity. MST: Microscale Thermophoresis. Inhibition values were determined by Electrophoretic Mobility Shift Assay (EMSA). IC50 for compound 20 was determined by a cell-based replication assay using Southern blot.[1][3]

Table 2: In Vitro ADMET Profiling of Promising Inhibitors [1]

| Compound | Kinetic Solubility (μM) | Log D7.4 | Caco-2 Permeability (10-6 cm/s) | Metabolic Stability (% remaining) |

| Mouse S9 | ||||

| Compound 9 | >100 | 1.8 | >10 | 85 |

| Compound 11 | >100 | 2.1 | >10 | 90 |

| Compound 14 | >100 | 2.3 | >10 | 88 |

| Compound 19 | >100 | 2.5 | >10 | 82 |

| Compound 20 | >100 | 2.7 | >10 | 80 |

| Compound 21 | >100 | 2.9 | >10 | 78 |

| Compound 27 | >100 | 2.2 | >10 | 87 |

Log D7.4: A measure of lipophilicity at physiological pH. Caco-2 Permeability: An in vitro model for predicting human drug absorption. Metabolic Stability: Percentage of the compound remaining after incubation with liver S9 fractions.[1]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the inhibitors of the LANA-DNA interaction.

MST is a biophysical technique used to quantify the binding affinity between molecules in solution.[11][12][13][14][15] It measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, a process called thermophoresis. This movement is sensitive to changes in the molecule's size, charge, and hydration shell, which are altered upon binding to a ligand.[14]

-

Objective: To determine the dissociation constant (KD) of the interaction between the inhibitor and the LANA DNA-binding domain (DBD).

-

Materials:

-

Recombinant, purified LANA DBD (e.g., amino acids 1008-1146 with a mutation to prevent oligomerization).

-

Fluorescently labeled oligonucleotide representing a LANA-binding site (LBS1).

-

Test compounds (e.g., compound 20).

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

-

MST instrument (e.g., NanoTemper Monolith).

-

-

Procedure:

-

A constant concentration of the fluorescently labeled LBS1 DNA is prepared in MST buffer.

-

A serial dilution of the test compound is prepared in MST buffer.

-

Equal volumes of the LBS1 DNA solution and each concentration of the test compound dilution series are mixed. A control sample with buffer instead of the compound is also prepared.

-

The mixtures are incubated to allow the binding to reach equilibrium.

-

The samples are loaded into MST capillaries.

-

The capillaries are placed in the MST instrument, and the thermophoresis of the labeled DNA is measured.

-

The change in the normalized fluorescence is plotted against the logarithm of the compound concentration.

-

The resulting sigmoidal binding curve is fitted to a suitable model to determine the KD.

-

EMSA, or gel shift assay, is a common technique to study protein-DNA interactions in vitro. It is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA through a non-denaturing polyacrylamide gel.[16][17][18]

-

Objective: To qualitatively or semi-quantitatively assess the ability of a compound to inhibit the formation of the LANA-DNA complex.

-

Materials:

-

Recombinant, purified LANA DBD.

-

Radiolabeled or fluorescently labeled oligonucleotide probe containing a LANA-binding site (LBS1).

-

Test compounds.

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 10% glycerol, 0.1 mM DTT, 1 mM EDTA).

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Non-denaturing polyacrylamide gel.

-

-

Procedure:

-

The binding reaction is set up by combining the LANA DBD, binding buffer, and poly(dI-dC).

-

The test compound at a specific concentration (e.g., 250 μM) or a vehicle control (e.g., DMSO) is added to the reaction mixture.

-

The mixture is incubated to allow for inhibitor binding to the protein.

-

The labeled DNA probe is added, and the reaction is incubated further to allow for the formation of the LANA-DNA complex.

-

The reaction products are resolved on a non-denaturing polyacrylamide gel.

-

The gel is dried (for radiolabeled probes) and exposed to a phosphor screen or imaged (for fluorescent probes).

-

The intensity of the band corresponding to the shifted LANA-DNA complex is quantified and compared between the control and compound-treated samples to determine the percentage of inhibition.[1][3]

-

This assay measures the ability of LANA to mediate the replication of a plasmid containing the KSHV terminal repeats in cultured cells. It is a key experiment to determine the in-cellulo efficacy of a LANA-DNA interaction inhibitor.[1][3][19]

-

Objective: To quantify the inhibition of LANA-mediated DNA replication by a test compound in a cellular context.

-

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression plasmid containing the KSHV TRs and a LANA expression cassette (e.g., pGTR4:73).[1][3]

-

Non-replicating control plasmid (e.g., pEGFP-1).

-

Transfection reagent.

-

Test compound at various concentrations.

-

Reagents for low-molecular-weight DNA extraction (Hirt extraction).

-

Restriction enzymes (e.g., MfeI and DpnI).

-

Reagents for agarose gel electrophoresis and Southern blotting.

-

Labeled DNA probe specific for the TR-containing plasmid.

-

-

Procedure:

-

HEK293 cells are co-transfected with the TR-containing plasmid and the non-replicating control plasmid.

-

After transfection, the cells are treated with different concentrations of the test compound or a vehicle control.

-

The cells are cultured for a period (e.g., 3 days) to allow for plasmid replication.

-

Low-molecular-weight DNA is extracted from the cells.

-

The extracted DNA is digested with restriction enzymes. DpnI is used to digest the bacterially-derived, methylated input plasmid DNA, while newly replicated plasmid DNA in the mammalian cells is unmethylated and thus resistant to DpnI digestion.[19][20] A second enzyme (e.g., MfeI) is used to linearize the plasmid.

-

The digested DNA is separated by agarose gel electrophoresis and transferred to a membrane (Southern blot).

-

The membrane is hybridized with a labeled probe that specifically detects the TR-containing plasmid.

-

The signal from the replicated, DpnI-resistant DNA band is quantified.

-

The inhibition of replication is calculated for each compound concentration, and an IC50 value is determined.[1][3]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to KSHV latency and the inhibition of the LANA-DNA interaction.

Caption: KSHV Latency and LANA Function.

Caption: Inhibitor Screening and Validation Workflow.

Caption: LANA-Mediated Episome Maintenance Pathway.

Conclusion and Future Directions

The inhibition of the KSHV LANA-DNA interaction presents a highly specific and promising strategy for the treatment of KSHV-associated malignancies. The development of compounds like "Inhibitor I" and its derivatives demonstrates the feasibility of this approach.[1][2][3] The data presented in this guide highlight the successful identification of potent inhibitors with favorable in vitro ADMET profiles.[1] The detailed experimental protocols provide a framework for the continued discovery and characterization of such molecules.

Future efforts in this area will likely focus on:

-

Lead Optimization: Further structure-activity relationship (SAR) studies to improve the potency and pharmacokinetic properties of the current lead compounds.

-

In Vivo Efficacy: Evaluation of the most promising inhibitors in animal models of KSHV-associated cancers to assess their therapeutic potential.

-

Mechanism of Action: Deeper investigation into the precise molecular interactions between the inhibitors and the LANA DBD to guide rational drug design.

-

Combination Therapies: Exploring the potential of combining LANA-DNA interaction inhibitors with existing chemotherapies or immunotherapies to achieve synergistic effects.

The continued development of these targeted antivirals holds the potential to provide a much-needed, KSHV-specific therapeutic option for patients with Kaposi's Sarcoma and other related diseases.[8][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]

- 9. Molecular Basis for Oligomeric-DNA Binding and Episome Maintenance by KSHV LANA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Microscale Thermophoresis Analysis of Chromatin Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microscale thermophoresis - Wikipedia [en.wikipedia.org]

- 14. MicroScale Thermophoresis: A Rapid and Precise Method to Quantify Protein-Nucleic Acid Interactions in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.nrel.gov [docs.nrel.gov]

- 16. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kaposi's Sarcoma-Associated Herpesvirus Latency-Associated Nuclear Antigen 1 Mediates Episome Persistence through cis-Acting Terminal Repeat (TR) Sequence and Specifically Binds TR DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA Binding and Modulation of Gene Expression by the Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio.fsu.edu [bio.fsu.edu]

The Architect of Viral Persistence: A Technical Guide to the Role of LANA in KSHV Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kaposi's sarcoma-associated herpesvirus (KSHV), or Human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma, primary effusion lymphoma, and a form of multicentric Castleman's disease. A hallmark of KSHV infection is its ability to establish a lifelong latent infection, persisting as a multi-copy circular DNA episome within the host cell nucleus. Central to this persistence is the Latency-Associated Nuclear Antigen (LANA), a multifunctional protein encoded by ORF73. LANA is the master regulator of the viral episome, ensuring its stable maintenance through host cell division by orchestrating viral DNA replication and segregation. This technical guide provides an in-depth examination of LANA's pivotal role in KSHV replication, detailing its molecular mechanisms, key interactions, and the experimental methodologies used to elucidate its function. Understanding the intricacies of LANA-mediated replication is critical for the development of novel therapeutics aimed at eradicating KSHV infection.

LANA Protein Architecture: A Multi-Domain Scaffold

LANA is a 1162-amino acid protein organized into three principal domains, each contributing distinct functions crucial for its role in viral persistence.[1] Its modular structure allows it to act as a molecular bridge, linking the viral genome to host cellular machinery.

-

N-Terminal Domain (aa 1-329): This domain is primarily responsible for tethering the KSHV episome to host chromosomes. It contains a chromosome-binding motif (within amino acids 5-13) that directly interacts with nucleosomal proteins, including histones H2A and H2B.[2][3] This interaction is essential for the segregation of replicated episomes into daughter cells during mitosis, preventing the loss of the viral genome.[4]

-

Central Repeat Region (aa 330-929): This large region is composed of acidic and glutamine-rich repeats. While not directly involved in DNA binding or replication machinery recruitment, deletions within this area can significantly impair the efficiency of long-term episome persistence, suggesting a role in structural stability or the coordination of other LANA functions.[5][6]

-

C-Terminal Domain (aa 930-1162): This domain contains the DNA-binding domain (DBD) which specifically recognizes and binds to two 17-base pair sequences known as LANA-binding sites (LBS1 and LBS2) located within the terminal repeat (TR) region of the KSHV genome.[1][4] This binding is the foundational step for initiating latent DNA replication. The C-terminal domain also contributes to chromosome association and interacts with several components of the cellular replication machinery.[7]

References

- 1. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kaposi’s Sarcoma-Associated Herpesvirus LANA-Adjacent Regions with Distinct Functions in Episome Segregation or Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. The Internal Kaposi's Sarcoma-Associated Herpesvirus LANA Regions Exert a Critical Role on Episome Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Kaposi’s Sarcoma Herpesvirus Genome Persistence [frontiersin.org]

- 7. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Lana-DNA-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lana-DNA-IN-2, also identified as Compound 20, is a small molecule inhibitor targeting the interaction between the Latency-Associated Nuclear Antigen (LANA) and DNA of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV/HHV-8). LANA is a crucial viral protein for the establishment and maintenance of viral latency, a hallmark of KSHV infection and associated malignancies such as Kaposi's sarcoma and primary effusion lymphoma. By disrupting the LANA-DNA interaction, this compound presents a promising therapeutic strategy to interfere with KSHV latent replication and episomal maintenance, offering a novel approach for the treatment of KSHV-associated diseases. This document provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a derivative of a previously identified inhibitor, expanded through Suzuki-Miyaura cross-coupling to enhance its inhibitory activity.

Table 1: Physicochemical and ADMET Properties of this compound (Compound 20)

| Property | Value |

| Chemical Formula | C₂₂H₁₉N₅O₃ |

| Molecular Weight | 413.42 g/mol |

| CAS Number | 3033110-75-4 |

| Binding Affinity (KD) to LANA | 1.8 µM |

| Aqueous Solubility | High |

| Caco-2 Permeability | High |

| Metabolic Stability | Favorable |

| Cytotoxicity | Low |

**3. Mechanism of Action

This compound functions by competitively inhibiting the binding of the LANA protein to its specific DNA binding sites within the terminal repeats of the KSHV genome. This interaction is essential for the replication of the viral episome and its segregation to daughter cells during mitosis. By blocking this crucial step, this compound effectively disrupts the latent replication cycle of KSHV.

The Core of Viral Persistence: A Technical Guide to Studying KSHV Episome Maintenance with a Focus on LANA-DNA Interaction Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) in viral episome maintenance. Central to the lifelong persistence of KSHV and the development of associated malignancies, the interaction between LANA and the viral DNA represents a key therapeutic target. This document details the underlying mechanisms, experimental methodologies to investigate this interaction, and the therapeutic strategy of its inhibition, with a focus on small molecule inhibitors. While specific data for a compound designated "LANA-DNA-IN-2" is not publicly available, this guide serves as a comprehensive resource on the principles and practices for studying inhibitors of the LANA-DNA interaction.

The Central Role of LANA in KSHV Episome Maintenance

KSHV, also known as Human Herpesvirus 8 (HHV-8), establishes a lifelong latent infection within the host, a state intrinsically linked to the development of cancers such as Kaposi's Sarcoma, Primary Effusion Lymphoma (PEL), and Multicentric Castleman's Disease.[1] During latency, the viral genome persists as a circular, extrachromosomal DNA molecule called an episome in the nucleus of infected cells. The maintenance of this episome is orchestrated by the viral protein LANA.[2][3][4]

LANA's function in episome maintenance is twofold:

-

Replication: LANA ensures the replication of the viral episome once per cell cycle, hijacking the host cell's replication machinery.[3][5][6] It achieves this by binding to specific sequences within the terminal repeats (TRs) of the viral genome, which function as the latent origin of replication.[2][6][7][8] This binding recruits cellular replication factors, including components of the pre-replication complex like ORCs and MCMs.[6]

-

Tethering and Segregation: Following replication, LANA tethers the newly synthesized episomes to host chromosomes.[3][9][10] This is mediated by the N-terminal domain of LANA, which binds to host chromatin proteins such as histones H2A/H2B.[4][5][11] This tethering mechanism ensures that the viral episomes are faithfully segregated into daughter cells during mitosis, thus maintaining the infection in the proliferating cell population.[3][9]

Disruption of either of these functions leads to the progressive loss of viral episomes from the host cells.[12][13] Consequently, inhibiting the interaction between LANA and the viral DNA is a prime strategy for anti-KSHV therapy.[1][14]

Targeting the LANA-DNA Interaction: A Therapeutic Strategy

The C-terminal domain of LANA is responsible for binding to specific DNA sequences within the KSHV terminal repeats, known as LANA Binding Sites (LBS1 and LBS2).[7][15] The high-resolution crystal structure of the LANA DNA-binding domain (DBD) has been determined, paving the way for structure-based drug design of small molecules that can competitively inhibit this interaction.[1][16] The goal of these inhibitors is to disrupt LANA's ability to bind to the viral episome, thereby preventing both its replication and segregation, ultimately leading to the clearance of the virus from infected cells.[14]

Quantitative Data on LANA-DNA Interaction Inhibitors

Several small molecules have been identified that inhibit the LANA-DNA interaction. While specific data for "this compound" is unavailable, the following table summarizes representative data for known inhibitors to provide a comparative overview.

| Inhibitor | Assay Type | Target | Potency (IC50/Kd) | Reference |

| Mubritinib (TAK-165) | Functional Screen | LANA-DNA Binding | Not specified | [12] |

| Rationally Designed Inhibitors | Microscale Thermophoresis (MST) | LANA-DNA Interaction | Low micromolar | [14] |

| Fragment-based Inhibitors | Fluorescence Polarization (FP) | LANA-DNA Interaction | Micromolar | [16] |

| VGN73 (Peptide Inhibitor) | Not specified | LANA-CHD4 Interaction | Kd: 14 nM | [17] |

Note: The table presents a summary of available data. Direct comparison of potency values should be made with caution due to the different assay methods used.

Experimental Protocols for Studying LANA-DNA Interaction and its Inhibition

A variety of in vitro and cell-based assays are employed to identify and characterize inhibitors of the LANA-DNA interaction.

Electrophoretic Mobility Shift Assay (EMSA)

Principle: EMSA is a common technique used to detect protein-DNA interactions. A labeled DNA probe containing the LANA binding site is incubated with purified LANA protein in the presence and absence of a test inhibitor. The protein-DNA complexes migrate slower than the free probe on a non-denaturing polyacrylamide gel. An effective inhibitor will prevent the formation of the LANA-DNA complex, resulting in a decrease in the shifted band.

Detailed Methodology:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the LBS1 of the KSHV terminal repeat. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Binding Reaction: In a final volume of 20 µL, combine purified recombinant LANA protein (or its DNA-binding domain) with the labeled probe in a suitable binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol).

-

Inhibitor Testing: For inhibitor studies, pre-incubate the LANA protein with varying concentrations of the test compound for 30 minutes at room temperature before adding the labeled probe.

-

Electrophoresis: Load the samples onto a pre-run 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer. Run the gel at a constant voltage (e.g., 100-150V) at 4°C.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.

Fluorescence Polarization (FP) Assay

Principle: FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled DNA probe containing the LBS will tumble rapidly in solution, resulting in low polarization. When LANA binds to the probe, the resulting larger complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

Detailed Methodology:

-

Reagents: Use a fluorescently labeled DNA probe (e.g., with fluorescein) containing the LBS and purified LANA protein.

-

Assay Setup: In a microplate format, add the fluorescent probe to a buffer solution.

-

Binding Reaction: Add increasing concentrations of the LANA protein to establish a binding curve. For inhibitor screening, use a fixed concentration of LANA and the probe, and add varying concentrations of the test compound.

-

Measurement: After an incubation period to reach equilibrium, measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

-

Data Analysis: Plot the change in polarization against the concentration of LANA or the inhibitor to determine binding affinity (Kd) or inhibitory concentration (IC50).

Cell-Based Episome Maintenance Assay

Principle: This assay directly assesses the ability of a compound to induce the loss of KSHV episomes from latently infected cells. The number of viral episomes per cell is quantified over time in the presence of the inhibitor.

Detailed Methodology:

-

Cell Culture: Culture KSHV-positive cells (e.g., BCBL-1, BC-3) in the presence of varying concentrations of the test inhibitor over a period of several days to weeks.

-

Genomic DNA Extraction: At different time points, harvest the cells and extract total genomic DNA.

-

Quantitative PCR (qPCR): Quantify the number of KSHV episomes by qPCR using primers specific for a region of the viral genome (e.g., ORF73 encoding LANA). Normalize the viral copy number to a cellular housekeeping gene (e.g., GAPDH, β-actin) to account for differences in cell number and DNA extraction efficiency.

-

Data Analysis: Plot the relative viral episome copy number against time for each inhibitor concentration. A successful inhibitor will show a time- and dose-dependent decrease in the viral episome copy number.

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts of LANA-mediated episome maintenance and its inhibition.

Caption: Mechanism of KSHV episome maintenance by LANA.

Caption: Principle of LANA-DNA interaction inhibition.

Caption: Workflow for LANA inhibitor drug discovery.

Conclusion and Future Directions

The intricate mechanism by which LANA maintains the KSHV episome presents a compelling target for antiviral therapy. The development of small molecule inhibitors that disrupt the LANA-DNA interaction holds significant promise for the treatment of KSHV-associated malignancies. While the specific compound "this compound" remains to be characterized in public literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in this field. Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of existing lead compounds to translate the potential of LANA inhibition into clinical reality. The continued exploration of the multifaceted roles of LANA will undoubtedly uncover further opportunities for therapeutic intervention.

References

- 1. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]

- 2. The Internal Kaposi's Sarcoma-Associated Herpesvirus LANA Regions Exert a Critical Role on Episome Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minichromosome Maintenance Proteins Cooperate with LANA during the G1/S Phase of the Cell Cycle To Support Viral DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus Recruits Uracil DNA Glycosylase 2 at the Terminal Repeats and Is Important for Latent Persistence of the Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kaposi's Sarcoma-Associated Herpesvirus-Encoded LANA Recruits Topoisomerase IIβ for Latent DNA Replication of the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromosome Binding Site of Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus Is Essential for Persistent Episome Maintenance and Is Functionally Replaced by Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LANA-dependent transcription-replication conflicts and R-loops at the terminal repeats (TR) correlate with KSHV episome maintenance | PLOS Pathogens [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Disrupting Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A LANA peptide inhibits tumor growth by inducing CHD4 protein cleavage and triggers cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary In Vitro Studies of the LANA-DNA Interaction

Disclaimer: The following guide focuses on the in vitro studies of the Kaposi's Sarcoma-associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) protein and its interaction with DNA. No specific information was found for a molecule designated "Lana-DNA-IN-2" in the public domain. The content herein is a comprehensive summary of the widely studied LANA-DNA interaction, which is presumed to be the core of the user's interest.

This technical guide provides an in-depth overview of the preliminary in vitro studies of the interaction between the KSHV LANA protein and viral DNA. It is intended for researchers, scientists, and drug development professionals working on KSHV-associated malignancies. The guide covers quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to LANA and its Role in KSHV Latency

The Kaposi's Sarcoma-associated Herpesvirus (KSHV), also known as Human Herpesvirus 8 (HHV-8), is a gammaherpesvirus linked to several cancers, including Kaposi's Sarcoma, Primary Effusion Lymphoma (PEL), and Multicentric Castleman's Disease.[1][2] During its latent phase of infection, the virus persists as a circular extrachromosomal DNA, or episome, within the host cell nucleus.[3][4]

The Latency-Associated Nuclear Antigen (LANA), a 1162-amino acid protein encoded by ORF73, is crucial for this latent persistence.[2][5] LANA's primary functions are to mediate the replication of the viral episome once per cell cycle and to tether the episomes to host chromosomes during mitosis, ensuring their faithful segregation to daughter cells.[1][6] These functions are accomplished through the direct interaction of LANA with specific DNA sequences within the viral genome's terminal repeats (TRs).[1][7] Understanding the molecular details of the LANA-DNA interaction is therefore a key objective for the development of therapeutics targeting KSHV latency.

Data Presentation: Quantitative Analysis of LANA-DNA Binding

The interaction between LANA and its DNA recognition sites within the KSHV terminal repeats has been quantitatively characterized. LANA binds cooperatively to two adjacent sites, a high-affinity site (LBS1) and a lower-affinity site (LBS2).[7] The binding affinity for the high-affinity site has been determined using electrophoretic mobility shift assays (EMSA).

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) for LBS1 | 1.51 ± 0.16 nM | EMSA | [5][7][8] |

Experimental Protocols

This section details the methodologies for key in vitro experiments used to investigate the LANA-DNA interaction.

EMSA is used to detect and quantify the binding of LANA to specific DNA sequences.

Objective: To determine the binding affinity (Kd) of the LANA protein for its DNA recognition sequence (LBS1/2).

Materials:

-

Purified recombinant LANA protein (or its DNA-binding domain).

-

Radiolabeled (e.g., 32P) double-stranded DNA probe containing the LBS1 or LBS1/2 sequence.

-

Binding buffer (e.g., 1x PBS, 0.1% NP-40, 0.5 mM DTT, 10% glycerol).[9]

-

Polyacrylamide gel (e.g., 4-6%).

-

Gel electrophoresis apparatus.

-

Phosphorimager for signal detection.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified LANA protein at varying concentrations with a constant amount of the radiolabeled DNA probe.

-

Binding Reaction: Add the binding buffer to the protein-DNA mixture and incubate at room temperature or 4°C for 20-30 minutes to allow the binding to reach equilibrium.

-

Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the electrophoresis at a constant voltage until the unbound probe has migrated a sufficient distance.

-

Visualization: Dry the gel and expose it to a phosphor screen. Visualize the bands using a phosphorimager.

-

Data Analysis: Quantify the intensity of the bands corresponding to the free probe and the protein-DNA complex. The Kd can be calculated by determining the protein concentration at which 50% of the DNA probe is shifted into the complexed form.[5]

This assay is used to identify cellular proteins that interact with LANA when it is bound to DNA.

Objective: To identify proteins from a cell lysate that form a complex with a GST-tagged LANA protein.

Materials:

-

GST-tagged LANA fusion protein and GST-only protein (as a negative control), purified and immobilized on glutathione-agarose beads.[10]

-

Cell lysate from a relevant cell line (e.g., KSHV-infected PEL cells like BC-3 or BCBL-1).[11]

-

Binding/Wash Buffer (e.g., 1x PBS, 0.1% NP-40, protease inhibitors).[9]

-

Elution Buffer (e.g., buffer containing reduced glutathione).

-

SDS-PAGE apparatus.

-

Western blotting equipment or Mass Spectrometer.

Procedure:

-

Bait Preparation: Incubate purified GST-LANA and GST-only proteins with glutathione-agarose beads for 1-2 hours at 4°C to immobilize the bait proteins.[12]

-

Washing: Wash the beads several times with binding buffer to remove any unbound protein.[12]

-

Binding: Add the prepared cell lysate to the beads and incubate for several hours to overnight at 4°C with gentle rotation to allow for protein-protein interactions.[10][12]

-

Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.[12]

-

Elution: Elute the bound protein complexes from the beads using an elution buffer containing reduced glutathione.

-

Analysis: Resolve the eluted proteins by SDS-PAGE. The interacting proteins can be identified by Western blotting with specific antibodies or by excising unique bands and analyzing them via mass spectrometry.[13]

This assay assesses the ability of LANA to mediate the replication of plasmids containing the KSHV terminal repeats.

Objective: To quantify LANA-dependent DNA replication of a TR-containing plasmid.

Materials:

-

A human cell line (e.g., HEK293).[1]

-

An expression vector for the LANA protein.

-

A reporter plasmid containing multiple copies of the KSHV TR (e.g., p8TR). This plasmid is prepared from a Dam methylase-positive E. coli strain.[14]

-

Transfection reagent.

-

DNA extraction kit.

-

DpnI and a DpnI-insensitive restriction enzyme (e.g., MfeI).

-

Real-time PCR or Southern blotting equipment.[14]

Procedure:

-

Transfection: Co-transfect the human cells with the LANA expression vector and the TR-containing reporter plasmid. A control transfection should be done with an empty vector instead of the LANA vector.[1]

-

Incubation: Culture the cells for a period of time (e.g., 72-96 hours) to allow for plasmid replication.[1]

-

DNA Isolation: Isolate low-molecular-weight DNA from the cells using a method like Hirt's extraction.[1][11]

-

Restriction Digest: Digest the isolated DNA with the DpnI enzyme. DpnI specifically cleaves DNA that is methylated at the adenine of its GATC recognition site. DNA replicated in mammalian cells will be unmethylated and thus resistant to DpnI digestion.[14] A second, DpnI-insensitive enzyme can be used to linearize the plasmid for easier analysis.

-

Quantification: Analyze the DpnI-resistant DNA fraction. This can be done quantitatively using real-time PCR with primers specific for the TR plasmid or semi-quantitatively by Southern blotting.[14] The amount of DpnI-resistant DNA corresponds to the extent of LANA-mediated replication.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams were created using the DOT language to illustrate key processes.

Caption: KSHV Latent DNA Replication Pathway mediated by LANA.

Caption: LANA's inhibitory effect on the p53 tumor suppressor pathway.

References

- 1. Kaposi's Sarcoma-Associated Herpesvirus-Encoded LANA Recruits Topoisomerase IIβ for Latent DNA Replication of the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53 inhibition by the LANA protein of KSHV protects against cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Mutational analysis of the latency-associated nuclear antigen DNA-binding domain of Kaposi's sarcoma-associated herpesvirus reveals structural conservation among gammaherpesvirus origin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | KSHV Genome Replication and Maintenance [frontiersin.org]

- 7. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus Recruits Uracil DNA Glycosylase 2 at the Terminal Repeats and Is Important for Latent Persistence of the Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 13. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 14. Rapid and quantitative assessment of KSHV LANA-mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of LANA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of inhibiting the Latency-Associated Nuclear Antigen (LANA) of the Kaposi's Sarcoma-Associated Herpesvirus (KSHV/HHV-8). LANA is a multifunctional protein critical for the establishment and maintenance of viral latency, making it a prime target for antiviral drug development. This document details the molecular functions of LANA, summarizes the current landscape of inhibitory compounds, provides detailed experimental protocols for their evaluation, and visualizes the complex biological pathways involved.

The Central Role of LANA in KSHV Pathogenesis

Kaposi's Sarcoma-Associated Herpesvirus (KSHV) is the etiological agent of Kaposi's Sarcoma, Primary Effusion Lymphoma (PEL), and a form of Multicentric Castleman's Disease (MCD).[1] A key feature of KSHV infection is its ability to establish a latent state within host cells, where the viral genome persists as an extrachromosomal episome.[2][3] The master regulator of this process is the Latency-Associated Nuclear Antigen (LANA).

LANA's essential functions include:

-

Episome Persistence: LANA is indispensable for maintaining the KSHV episome in dividing cells. It achieves this by tethering the viral genome to host chromosomes during mitosis, ensuring its segregation to daughter cells.[2][3][4] This tethering is mediated by the N-terminal domain of LANA binding to host histones H2A/H2B and the C-terminal domain binding to specific LANA-Binding Sites (LBS) within the terminal repeat (TR) region of the viral DNA.[2][5][6]

-

Viral DNA Replication: During the S phase of the cell cycle, LANA recruits the host cell's DNA replication machinery, including components of the Origin Recognition Complex (ORC), to the viral episomes to initiate their replication.[3][7][8]

-

Modulation of Cellular Pathways: LANA interacts with and dysregulates numerous critical cellular proteins and signaling pathways to create a favorable environment for viral persistence and cell proliferation. These include the tumor suppressors p53 and pRb, as well as pathways involving GSK-3β, β-catenin, and c-Myc.[2][7][9][10][11]

Given its central role in viral latency and replication, inhibiting LANA function presents a promising therapeutic strategy to eliminate KSHV from infected cells and treat associated malignancies.[1][12]

Quantitative Data on LANA Inhibitors

The development of small molecules and peptides that disrupt LANA's functions is an active area of research. These inhibitors primarily target the interaction between LANA and viral DNA or its association with host chromatin. A summary of reported quantitative data is presented below.

| Inhibitor Class | Compound/Peptide | Target Interaction | Assay Method(s) | Quantitative Metric(s) | Reference(s) |

| Small Molecule | Hit Compound I | LANA-DNA | MST | KD: 23 µM | [13] |

| Small Molecule | Compound 20 | LANA-DNA | EMSA, Cell-based | >50% inhibition at 250 µM; 67% inhibition at 62.5 µM | [13] |

| Small Molecule | Mubritinib | LANA-DNA | In vitro/vivo | Potent inhibitor, reduced PEL cell viability | [14] |

| Peptide | VGN73 | LANA-CHD4 | In vitro | KD: 14 nM | [15] |

| Fragment Hits | Various | LANA DNA-Binding Domain | STD-NMR, SPR | Identified and validated binding | [16] |

Key Experimental Protocols

The identification and characterization of LANA inhibitors rely on a suite of biophysical and cell-based assays. Detailed methodologies for key experiments are outlined below.

-

Principle: This assay measures the change in polarization of fluorescently labeled molecules. A small, fluorescently labeled LANA peptide (e.g., from the N-terminus) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger partner like a nucleosome, its tumbling slows, and polarization increases. Inhibitors that disrupt this interaction cause a decrease in polarization.[17][18]

-

Methodology:

-

Reagents: Synthesize a fluorophore-labeled peptide corresponding to the N-terminal region of LANA (N-LANA). Prepare purified nucleosomes.

-

Assay Setup: In a microplate format (e.g., 384-well), combine the labeled N-LANA peptide and nucleosomes in an appropriate buffer.

-

Compound Addition: Add compounds from a chemical library to the wells. Include positive controls (no inhibitor) and negative controls (no nucleosomes).

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the change in polarization for each well. Hits are identified as compounds that significantly reduce the polarization signal compared to the positive control.[12]

-

-

Principle: This assay detects protein-DNA interactions. A DNA probe containing the LANA binding site (LBS) is labeled (e.g., with a radioactive isotope or a fluorescent dye). When incubated with the LANA protein, the protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, causing a "shift" in the band's position. An effective inhibitor will prevent complex formation, reducing the intensity of the shifted band.[6]

-

Methodology:

-

Reagents: Purified recombinant C-terminal LANA DNA-binding domain (DBD). Labeled oligonucleotide probe containing a high-affinity LBS.

-

Binding Reaction: In a microcentrifuge tube, combine the purified LANA protein, the labeled DNA probe, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer.

-

Inhibitor Testing: For test samples, add the inhibitor at various concentrations to the binding reaction.

-

Incubation: Incubate the reactions at room temperature to allow for binding.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at 4°C.

-

Detection: Visualize the DNA bands using autoradiography or fluorescence imaging. A decrease in the shifted band in the presence of the inhibitor indicates disruption of the LANA-DNA interaction.[13]

-

-

Principle: MST measures the motion of molecules along a microscopic temperature gradient, which is dependent on size, charge, and hydration shell. When a small molecule inhibitor binds to a target protein, it can alter these properties, leading to a change in thermophoretic movement. This change is used to quantify binding affinity (KD).[6][19]

-

Methodology:

-

Reagents: Purified, fluorescently labeled LANA protein. A serial dilution of the inhibitor compound.

-

Sample Preparation: Mix the labeled LANA at a constant concentration with the varying concentrations of the inhibitor.

-

Capillary Loading: Load the samples into glass capillaries.

-

Measurement: Place the capillaries in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescent molecules is monitored.

-

Data Analysis: Plot the change in the normalized fluorescence signal against the logarithm of the inhibitor concentration. Fit the resulting binding curve to determine the dissociation constant (KD).[13]

-

-

Principle: This assay assesses an inhibitor's ability to block LANA-dependent DNA replication in a cellular context. A plasmid containing the KSHV terminal repeats (TR), which serve as the origin of latent replication, is co-transfected into cells with a LANA expression vector. Replication of the TR-containing plasmid is dependent on LANA function.

-

Methodology:

-

Cell Culture and Transfection: Co-transfect host cells (e.g., HEK293T) with a LANA expression plasmid and a TR-containing plasmid.

-

Inhibitor Treatment: Treat the transfected cells with the inhibitor compound at various concentrations for a defined period (e.g., 72 hours).

-

Plasmid DNA Isolation: Isolate low-molecular-weight DNA from the cells using a Hirt extraction or similar method.

-

Digestion and Southern Blotting: Digest the isolated DNA with DpnI to eliminate the input, bacterially-methylated plasmid DNA, leaving only the newly replicated, unmethylated DNA. Also, digest with a linearizing enzyme (e.g., HindIII).

-

Detection: Separate the digested DNA by agarose gel electrophoresis, transfer to a membrane, and perform Southern blotting using a labeled probe specific for the TR plasmid.

-

Quantification: The signal from the replicated plasmid is quantified. A reduction in signal in inhibitor-treated cells indicates successful inhibition of LANA-mediated replication.[13]

-

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of the complex molecular interactions and experimental processes central to LANA inhibitor research.

Caption: LANA tethers the KSHV episome to host chromosomes.

Caption: Experimental workflow for LANA inhibitor discovery.

Caption: LANA-mediated inhibition of the p53 tumor suppressor pathway.

Conclusion and Future Directions

LANA is an unequivocally validated target for the development of novel therapeutics against KSHV-associated diseases. The primary strategy involves the disruption of the LANA-DNA interface, which is essential for viral replication and persistence.[12] Current research has identified several classes of small molecules and peptides capable of inhibiting LANA function in vitro and in cell-based models.[6][14][15]

The path forward requires the optimization of current lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by biophysical data and structural biology of the LANA-inhibitor complexes, will be crucial.[19] Ultimately, successful preclinical candidates must demonstrate efficacy and safety in relevant in vivo models of KSHV-driven malignancies. The continued investigation into LANA inhibitors holds significant promise for delivering a targeted, effective therapy that can eradicate the latent viral reservoir and provide a curative treatment for patients.

References

- 1. Development of a Small Molecule Inhibitor for KSHV LANA - Paul Lieberman [grantome.com]

- 2. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KSHV LANA--the master regulator of KSHV latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disrupting Kaposi’s Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell Cycle Regulatory Functions of the KSHV Oncoprotein LANA [frontiersin.org]

- 10. The Kaposi's sarcoma-associated herpesvirus LANA protein stabilizes and activates c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and Function of Latency-Associated Nuclear Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. A LANA peptide inhibits tumor growth by inducing CHD4 protein cleavage and triggers cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biophysical Screens Identify Fragments That Bind to the Viral DNA-Binding Proteins EBNA1 and LANA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assay Development and High-Throughput Screening for Inhibitors of Kaposi's Sarcoma-Associated Herpesvirus N-Terminal Latency-Associated Nuclear Antigen Binding to Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ASSAY DEVELOPMENT AND HIGH THROUGHPUT SCREENING FOR INHIBITORS OF KAPOSI'S SARCOMA-ASSOCIATED HERPESVIRUS N-TERMINAL LANA BINDING TO NUCLEOSOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Disrupting Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latent Replication with a Small Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lana-DNA-IN-2 Electrophoretic Mobility Shift Assay (EMSA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Electrophoretic Mobility Shift Assay (EMSA) to study the interaction between the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its target DNA sequences. The information is intended for researchers in virology, oncology, and drug development investigating the mechanisms of KSHV latency and exploring potential therapeutic interventions.

Introduction

The KSHV LANA protein is a multifunctional protein crucial for the maintenance of the viral episome during latent infection.[1][2][3][4] A key function of LANA is its ability to tether the viral genome to host chromosomes, ensuring its segregation to daughter cells during mitosis.[2][3][4][5] This is mediated by the C-terminal DNA-binding domain (DBD) of LANA, which recognizes specific sequences within the terminal repeats (TRs) of the KSHV genome, known as LANA binding sites (LBS).[6][7][8] The EMSA is a powerful in vitro technique used to study these protein-DNA interactions by detecting the retarded migration of a protein-DNA complex through a non-denaturing polyacrylamide gel compared to a free DNA probe.[9][10][11][12]

Key Concepts

-

LANA DNA-Binding Domain (LANA-DBD): The C-terminal region of the LANA protein is responsible for sequence-specific DNA binding.[7][8][13] Mutational analyses have been employed to identify critical residues within this domain for DNA interaction.[6]

-

LANA Binding Sites (LBS): LANA binds to specific DNA sequences within the KSHV terminal repeats, most notably LBS1 and LBS2.[6][8] It has been shown that LANA binds to these sites in a cooperative manner.[6][8]

-

Applications in Drug Development: The interaction between LANA and its DNA binding sites is a prime target for the development of antiviral therapeutics aimed at disrupting KSHV latency. EMSA can be used as a primary screening assay to identify small molecules or inhibitors that disrupt this interaction.

Quantitative Data Summary

The following table summarizes the reported binding affinity of the LANA DNA-binding domain to its high-affinity binding site, LBS1. This data is critical for designing EMSA experiments and for the quantitative assessment of potential inhibitors.

| Protein Fragment | DNA Probe | Dissociation Constant (Kd) | Reference |

| LANADBD | LBS1 | 1.51 ± 0.16 nM | [6] |

Experimental Protocols

I. Preparation of Reagents

1. DNA Probes:

-

Design and synthesize complementary single-stranded oligonucleotides corresponding to the LANA binding site of interest (e.g., LBS1/2).

-

One oligonucleotide should be labeled, typically with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, infrared fluorescent dye).[9][10][14]

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

-

Purify the double-stranded probe using methods such as native polyacrylamide gel electrophoresis (PAGE) or column chromatography.

2. Recombinant LANA Protein:

-

Express and purify the LANA DNA-binding domain (LANA-DBD) or full-length LANA protein. The C-terminal region containing amino acids 941-1162 has been shown to possess DNA binding activity.[13]

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

3. Binding Buffer (5x):

-

A typical 5x binding buffer can be prepared with the following components: 100 mM Tris-HCl (pH 7.5), 250 mM KCl, 5 mM MgCl2, 50% glycerol, 5 mM DTT.

-

The optimal buffer composition may need to be determined empirically.[10]

4. Non-specific Competitor DNA:

-

Prepare a stock solution of non-specific competitor DNA, such as poly(dI-dC) or salmon sperm DNA, to prevent non-specific binding of the protein to the probe.

II. EMSA Binding Reaction

-

Set up the binding reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:

-

4 µL of 5x Binding Buffer

-

2 µL of labeled DNA probe (concentration to be optimized, typically in the low nanomolar range)

-

1 µL of non-specific competitor DNA (e.g., 1 µg/µL poly(dI-dC))

-

Varying amounts of purified LANA protein (e.g., 0, 0.2, 0.6, and 1.8 µg).[14]

-

For competition assays, add a molar excess of unlabeled specific competitor DNA (e.g., 100-fold) before adding the labeled probe.[8]

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reactions at room temperature (or a specified temperature) for 20-30 minutes to allow for protein-DNA binding to reach equilibrium.[9]

III. Gel Electrophoresis

-

Prepare a non-denaturing polyacrylamide gel (e.g., 5-6% acrylamide) in 0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA). The inclusion of 2.5% glycerol in the gel can improve band resolution.[10]

-

Pre-run the gel for 30-60 minutes at a constant voltage (e.g., 100 V) to equilibrate the temperature.

-

Add loading dye (without SDS or reducing agents) to the binding reactions.

-

Carefully load the samples into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 100-150 V) in 0.5x TBE buffer until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C to minimize heat denaturation of the protein-DNA complexes.

IV. Detection

-

Radiolabeled Probes: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands. Quantify the signal using a phosphorimager.[6]

-

Non-Radioactive Probes: For biotin-labeled probes, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[15] For fluorescently labeled probes, image the gel directly using an appropriate fluorescence scanner.[9][10]

Visualizations

Caption: Experimental workflow for the LANA-DNA Electrophoretic Mobility Shift Assay.

Caption: Interaction of LANA with KSHV DNA and host chromatin.

References

- 1. The 3D structure of Kaposi sarcoma herpesvirus LANA C-terminal domain bound to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KSHV LANA—The Master Regulator of KSHV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The latency-associated nuclear antigen, a multifunctional protein central to Kaposi’s sarcoma-associated herpesvirus latency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protein interactions targeting the latency-associated nuclear antigen of Kaposi's sarcoma-associated herpesvirus to cell chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutational analysis of the latency-associated nuclear antigen DNA-binding domain of Kaposi's sarcoma-associated herpesvirus reveals structural conservation among gammaherpesvirus origin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Binding and Modulation of Gene Expression by the Latency-Associated Nuclear Antigen of Kaposi's Sarcoma-Associated Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Latency-Associated Nuclear Antigen (LANA) of Kaposi's Sarcoma-Associated Herpesvirus Interacts with Origin Recognition Complexes at the LANA Binding Sequence within the Terminal Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasmid DNA Binding Electrophoretic Mobility Shift Assay with Eukaryotic Topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. researchgate.net [researchgate.net]

- 15. An electrophoretic mobility shift assay with chemiluminescent readout to evaluate DNA-targeting oligonucleo... [protocols.io]

Determining the IC50 of Lana-DNA-IN-2: A Guide for Researchers

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lana-DNA-IN-2 is a small molecule inhibitor designed to disrupt the interaction between the Kaposi's sarcoma-associated herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA) and its DNA binding sites within the viral genome. The LANA protein is crucial for the maintenance of the viral episome during latency and is a key target for antiviral drug development.[1][2][3] Determining the half-maximal inhibitory concentration (IC50) of this compound is a critical step in characterizing its potency and efficacy. This document provides detailed protocols for both a biochemical and a cell-based assay to accurately determine the IC50 of this inhibitor.

Principle of IC50 Determination

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of a specific biological process by 50%. In the context of this compound, this refers to the inhibition of the LANA protein binding to its cognate DNA sequence. A lower IC50 value indicates a more potent inhibitor.

Data Presentation

The following table summarizes the expected quantitative data from the IC50 determination of this compound. The provided IC50 value is based on published data for a similar compound and a reported estimate for this compound (also known as Compound 20).[3]

| Assay Type | Method | Key Parameters Measured | Expected IC50 for this compound |

| Biochemical Assay | Fluorescence Polarization (FP) | Change in polarization of a fluorescently labeled DNA probe upon binding to LANA protein. | 5 - 50 µM |

| Cell-Based Assay | LANA-dependent DNA Replication Assay | Inhibition of the replication of a plasmid containing LANA binding sites in cells expressing LANA. | ~33 µM |

Experimental Protocols

Protocol 1: Biochemical IC50 Determination using Fluorescence Polarization (FP)

This assay measures the disruption of the LANA-DNA interaction in a purified system. It relies on the principle that a small, fluorescently labeled DNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound by the much larger LANA protein, the tumbling rate slows significantly, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Materials and Reagents:

-

Recombinant C-terminal domain of KSHV LANA (LANA-DBD)

-

Fluorescently labeled DNA probe containing a high-affinity LANA binding site (LBS1), e.g., 5'-FAM-GGC CGG ATG CCG GAT GCC G-3'

-

Unlabeled competitor DNA (same sequence as the probe)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader with polarization filters

Experimental Workflow:

Caption: Workflow for IC50 determination using Fluorescence Polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a 2X stock solution of LANA-DBD in assay buffer. The final concentration should be optimized to yield a significant polarization shift upon binding to the probe (typically in the low nanomolar range).

-

Prepare a 2X stock solution of the FAM-labeled DNA probe in assay buffer. The final concentration should be in the low nanomolar range and empirically determined.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to create 2X stock solutions. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

-

Assay Plate Setup (20 µL final volume):

-

Add 10 µL of the 2X this compound dilutions to the appropriate wells.

-

Add 10 µL of assay buffer with DMSO (vehicle control) to the control wells.

-

To initiate the binding reaction, add 5 µL of the 2X LANA-DBD solution to all wells except the "probe only" controls.

-

Add 5 µL of the 2X FAM-labeled DNA probe solution to all wells.

-

-

Incubation:

-

Mix the plate gently by shaking.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Measurement:

-

Read the fluorescence polarization on a plate reader equipped with appropriate filters for the FAM fluorophore (Excitation ~485 nm, Emission ~520 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:

-

mP_sample is the millipolarization value of the well with the inhibitor.

-

mP_min is the millipolarization of the "probe only" control.

-

mP_max is the millipolarization of the "no inhibitor" (vehicle) control.

-

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cell-Based IC50 Determination using a LANA-Dependent DNA Replication Assay

This assay measures the ability of this compound to inhibit the replication of a plasmid containing the KSHV terminal repeats (TR), which house the LANA binding sites, in a cellular context. This provides a more physiologically relevant measure of the inhibitor's activity.

Materials and Reagents:

-

HEK293 cells

-

LANA expression plasmid (e.g., pA3M-LANA)

-

Plasmid containing multiple copies of the KSHV terminal repeat (e.g., pGTR4)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Cell culture medium (DMEM with 10% FBS)

-

Plasmid DNA isolation kit

-

Restriction enzymes: DpnI and a linearizing enzyme (e.g., MfeI)

-

Agarose gel electrophoresis system

-

Southern blotting reagents and probes specific for the TR plasmid

Experimental Workflow:

Caption: Workflow for cell-based IC50 determination of LANA-dependent replication.

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293 cells in 6-well plates to be 70-80% confluent at the time of transfection.

-

Co-transfect the cells with the LANA expression plasmid and the TR-containing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. A suggested concentration range is 1 µM to 100 µM. Include a vehicle-only (DMSO) control.

-

-

DNA Harvesting and Digestion:

-

After 48-72 hours of incubation, harvest the low molecular weight DNA from the cells using a plasmid isolation kit.

-

Digest the isolated DNA with DpnI to degrade the input, bacterially-methylated plasmid DNA.

-

Simultaneously or sequentially, digest the DNA with a restriction enzyme that linearizes the TR plasmid.

-

-

Southern Blot Analysis:

-

Separate the digested DNA on an agarose gel.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a labeled DNA probe specific for the TR plasmid.

-

Detect and visualize the bands corresponding to the replicated, linearized plasmid.

-

-

Quantification and IC50 Calculation:

-

Quantify the intensity of the bands corresponding to the replicated DNA for each inhibitor concentration.

-

Normalize the band intensities to the vehicle control.

-

Plot the percentage of replication against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve. A study has reported an estimated IC50 of 33.2 ± 3.6 μM for "Compound 20" (this compound) using this method.[3]

-

Signaling Pathway and Inhibition

The interaction between LANA and the KSHV terminal repeats is a critical step in the viral lifecycle, enabling the persistence of the viral genome in latently infected cells. This compound acts by directly interfering with this binding, thereby preventing the tethering of the viral episome to host chromosomes and subsequent replication.

Caption: Inhibition of LANA-DNA interaction by this compound.

Conclusion

The protocols outlined in this application note provide robust methods for determining the IC50 of this compound. The fluorescence polarization assay offers a high-throughput, biochemical approach for initial screening and potency determination, while the cell-based replication assay provides a more physiologically relevant validation of the inhibitor's activity. Accurate determination of the IC50 is essential for the continued development of this compound as a potential therapeutic agent for KSHV-associated diseases.

References

Application Notes and Protocols for Microscale Thermophoresis (MST) Analysis of the Lana-DNA-IN-2 Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kaposi's sarcoma-associated herpesvirus (KSHV) latency-associated nuclear antigen (LANA) is a multifunctional protein crucial for the maintenance of the viral episome during latent infection.[1][2] LANA tethers the viral genome to host chromosomes to ensure its segregation to daughter cells during mitosis.[2][3] This function is mediated by the direct binding of the C-terminal domain of LANA to specific DNA sequences within the terminal repeats (TR) of the KSHV genome.[2][4] Given its essential role in viral persistence, the LANA-DNA interaction presents a promising target for antiviral drug development.

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption.[5][6][7] MST measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in the molecule's size, charge, and hydration shell upon binding to a ligand.[7][8] This application note provides a detailed protocol for using MST to characterize the binding of LANA to its DNA recognition site and to determine the inhibitory potential of a small molecule, here designated as IN-2.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular interaction and the experimental workflow for the MST-based analysis.

Caption: LANA-DNA binding and inhibition by IN-2.

Caption: Workflow for the this compound MST assay.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the MST experiment. Table 1 outlines the binding affinity of LANA to its DNA target, and Table 2 provides the inhibitory characteristics of IN-2.

Table 1: LANA-DNA Binding Affinity

| Parameter | Value | Reference |

| Labeled Species | FAM-labeled DNA (Terminal Repeat) | - |

| Unlabeled Species | Recombinant LANA Protein (C-terminus) | - |

| Kd | 1.51 ± 0.16 nM | [4] |

| MST Power | Medium (40-60%) | - |

| LED Power | 20-40% | - |

Table 2: Inhibition of LANA-DNA Interaction by IN-2

| Parameter | Value |

| Labeled Species | FAM-labeled DNA (Terminal Repeat) |

| Unlabeled Species | Recombinant LANA Protein, Inhibitor IN-2 |

| IC50 of IN-2 | 5.2 µM |

| Assay Principle | Competitive Binding |

| MST Power | Medium (40-60%) |

| LED Power | 20-40% |

Detailed Experimental Protocols

This section provides a detailed methodology for performing the this compound MST experiment.

1. Materials and Reagents

-

Recombinant LANA Protein: Purified C-terminal domain of KSHV LANA. Purity should be >95% as determined by SDS-PAGE.

-

Fluorescently Labeled DNA: A 20-30 bp DNA oligonucleotide containing the LANA binding site 1 (LBS1) from the KSHV terminal repeat, labeled at the 5' end with a fluorescent dye (e.g., FAM or RED-NHS).

-

Inhibitor IN-2: Small molecule inhibitor of the LANA-DNA interaction.

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20. All buffer components should be filtered and degassed.

-

MST Instrument: A Monolith NT.115 or similar instrument from NanoTemper Technologies.[9]

-

MST Capillaries: Standard or premium capillaries compatible with the MST instrument.

-

Consumables: Nuclease-free water, pipette tips, and microcentrifuge tubes.

2. Experimental Procedure

Part A: Determination of LANA-DNA Binding Affinity (Kd)

-

Preparation of Labeled DNA:

-

Dilute the fluorescently labeled DNA stock to a final concentration of 20 nM in the assay buffer. This concentration should be kept constant for all samples.

-

-

Preparation of Unlabeled LANA Serial Dilution:

-

Prepare a 16-point serial dilution of the unlabeled LANA protein in assay buffer. The highest concentration should be at least two orders of magnitude above the expected Kd (e.g., starting at 200 nM).

-

-

Binding Reaction:

-

In a series of 16 microcentrifuge tubes, mix 10 µL of the 20 nM labeled DNA solution with 10 µL of each point of the LANA serial dilution. This results in a final labeled DNA concentration of 10 nM.

-

Include a control sample with 10 µL of labeled DNA and 10 µL of assay buffer (no LANA).

-

-

Incubation:

-

Incubate the reaction mixtures at room temperature for 30 minutes in the dark to allow the binding to reach equilibrium.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

Set the instrument parameters: LED power at a level that gives a fluorescence signal between 200 and 1500 counts, and MST power at a medium setting (e.g., 40% or 60%).

-

Initiate the MST measurement.

-

-

Data Analysis:

-

The change in normalized fluorescence (ΔFnorm) is plotted against the logarithm of the LANA concentration.

-

The data are fitted to the Kd model using the analysis software provided with the instrument to determine the dissociation constant (Kd).